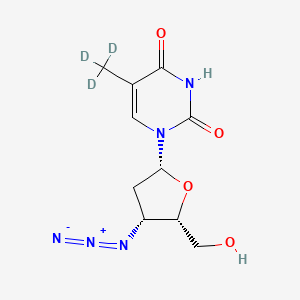
3'-epi-Azido-3'-deoxythymidine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-epi-Azido-3’-deoxythymidine-d3 is a nucleoside analog that has garnered attention in scientific research due to its unique structure and potential applications. This compound is a derivative of thymidine, where the hydroxyl group at the 3’ position is replaced with an azido group, and it is labeled with deuterium (d3) at specific positions. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-epi-Azido-3’-deoxythymidine-d3 typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using suitable protecting groups to prevent unwanted reactions.
Azidation: The protected thymidine is then subjected to azidation, where the hydroxyl group at the 3’ position is replaced with an azido group. This is usually achieved using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deprotection: The protecting groups are removed to yield 3’-epi-Azido-3’-deoxythymidine.
Deuterium Labeling:
Industrial Production Methods
Industrial production of 3’-epi-Azido-3’-deoxythymidine-d3 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Scale-Up: Scaling up the reactions while maintaining the same reaction conditions to ensure consistency.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality Control: Implementing stringent quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3’-epi-Azido-3’-deoxythymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), triphenylphosphine (PPh3), and a suitable solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Amino Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
科学研究应用
3’-epi-Azido-3’-deoxythymidine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential antiviral properties, particularly against HIV, due to its ability to inhibit reverse transcriptase.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 3’-epi-Azido-3’-deoxythymidine-d3 involves its incorporation into DNA strands during DNA synthesis. The azido group at the 3’ position prevents the addition of further nucleotides, leading to chain termination. This property makes it an effective inhibitor of viral reverse transcriptase, thereby blocking viral replication. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: A derivative formed through the reduction of the azido group.
3’-Azido-2’,3’-dideoxythymidine: Another nucleoside analog with similar properties.
Uniqueness
3’-epi-Azido-3’-deoxythymidine-d3 is unique due to its specific structural modifications, including the azido group and deuterium labeling. These modifications confer enhanced stability, distinct reactivity, and improved tracking capabilities in biological systems, making it a valuable tool in various research applications.
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
270.26 g/mol |
IUPAC 名称 |
1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1/i1D3 |
InChI 键 |
HBOMLICNUCNMMY-BCELKLLESA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


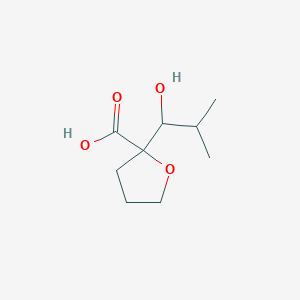

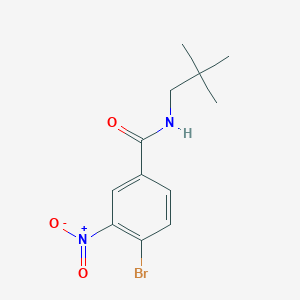
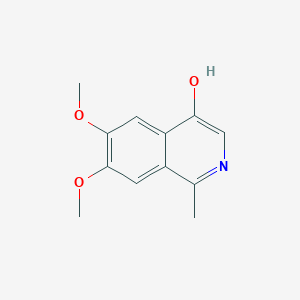
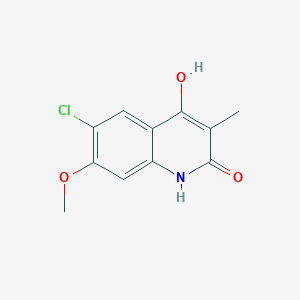
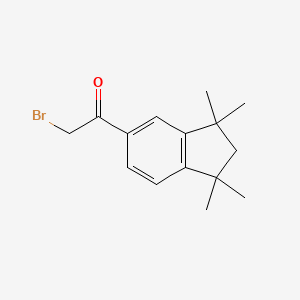

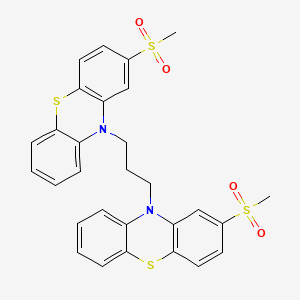
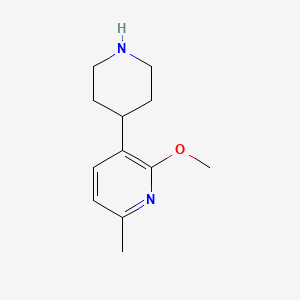
![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
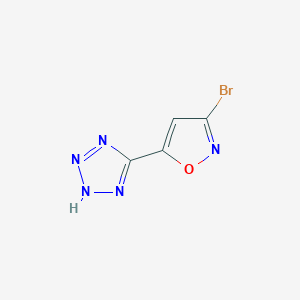
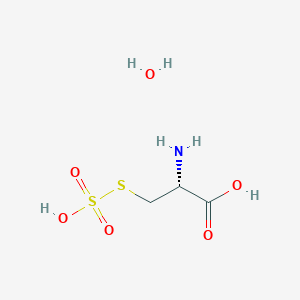
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)
